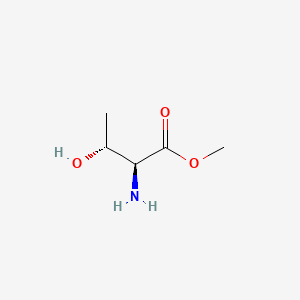

(2S,3R)-methyl 2-amino-3-hydroxybutanoate

Descripción

Contextualization within Amino Acid Ester Derivatives and Chiral Compounds

Amino acid esters are a class of organic compounds that result from the esterification of the carboxyl group of an amino acid. This modification is often employed to protect the carboxylic acid functionality during chemical reactions, such as peptide synthesis, or to enhance the solubility of the amino acid in organic solvents. researchgate.net (2S,3R)-methyl 2-amino-3-hydroxybutanoate is a prime example of such a derivative, originating from L-threonine.

The presence of two stereocenters in its structure places it within the broader category of chiral compounds. Chirality, or the property of "handedness," is a fundamental concept in chemistry, as the spatial arrangement of atoms in a molecule can drastically alter its biological activity and chemical properties. nih.govoup.com The specific (2S,3R) configuration is crucial for its intended applications, as other stereoisomers, such as the (2R,3S), (2S,3S), and (2R,3R) forms, may exhibit different or even undesirable effects. nih.gov

Significance in Pharmaceutical and Organic Synthesis

The primary significance of this compound lies in its role as a versatile chiral building block. Its predefined stereochemistry is transferred to the target molecule, which is a highly efficient strategy in asymmetric synthesis. wikipedia.org

A notable application is in the synthesis of carbapenem (B1253116) and penem (B1263517) antibiotics. A derivative of the target compound, methyl (2S,3R)-2-[(benzoylamino)methyl]-3-hydroxybutanoate, is a key intermediate in the production of 4-acetoxy-azetidin-2-one, a precursor to these important classes of antibiotics. nih.govnih.gov The synthesis of these complex molecules relies on the precise stereochemistry provided by the threonine-derived starting material.

Furthermore, amino acid esters, in general, are widely used in the development of prodrugs to enhance the bioavailability of pharmaceuticals. rsc.orgnih.gov While specific prodrug applications of this compound are not extensively documented in readily available literature, its structural motifs are relevant to this area of pharmaceutical research. It is also utilized in peptide synthesis, where the methyl ester serves as a protecting group for the C-terminus of the threonine residue.

Overview of Stereochemical Purity and Chiral Control

The biological and chemical utility of this compound is intrinsically linked to its stereochemical purity. The presence of even small amounts of other stereoisomers can lead to side reactions, lower yields of the desired product, and in the context of pharmaceuticals, potentially altered pharmacological profiles or toxicity. nih.gov Therefore, controlling the stereochemistry during its synthesis is of paramount importance.

Several strategies have been developed to synthesize this compound with high stereoselectivity. A common method involves the esterification of L-threonine, which is a naturally occurring and enantiomerically pure amino acid. This reaction can be carried out using reagents like thionyl chloride in methanol (B129727).

More advanced methods focus on the asymmetric synthesis from prochiral precursors. For instance, the asymmetric hydrogenation of 2-benzamidomethyl-3-oxobutanoate using chiral catalysts, such as those based on ruthenium complexes, can yield the syn-(2S,3R) product with high diastereoselectivity and enantioselectivity. rsc.org

Enzymatic methods have also emerged as a powerful tool for chiral control. Carbonyl reductases can asymmetrically reduce a prochiral ketone precursor to afford the desired (2S,3R) alcohol. nih.govnih.gov Similarly, enzymatic kinetic resolution, often employing lipases, can separate a racemic mixture of the ester, selectively reacting with one enantiomer to allow for the isolation of the other in high enantiomeric excess. nih.gov The separation and analysis of threonine stereoisomers can be achieved through techniques like gas chromatography on chiral columns after appropriate derivatization. nih.gov

Propiedades

IUPAC Name |

methyl (2S,3R)-2-amino-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(7)4(6)5(8)9-2/h3-4,7H,6H2,1-2H3/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHCXXXXQNWQLP-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955339 | |

| Record name | L-Threonine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3373-59-9 | |

| Record name | L-Threonine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3373-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl threoninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003373599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Threonine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-threoninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL THREONINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FOK073U22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2s,3r Methyl 2 Amino 3 Hydroxybutanoate

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the versatility of chemical reactions with the unparalleled stereoselectivity of biological catalysts. For the synthesis of (2S,3R)-methyl 2-amino-3-hydroxybutanoate and its analogues, this often involves the enzymatic reduction of a prochiral ketone precursor.

Carbonyl reductases (CRs) are a class of nicotinamide-dependent oxidoreductases that catalyze the reduction of ketones and aldehydes to their corresponding alcohols. acs.org Their ability to deliver hydrides to a carbonyl group in a stereospecific manner makes them ideal biocatalysts for producing enantiomerically pure compounds like this compound. The process typically involves the asymmetric reduction of a precursor like methyl 2-(aminomethyl)-3-oxobutanoate.

A notable example of a highly effective biocatalyst is the carbonyl reductase AxSDR, a short-chain dehydrogenase/reductase (SDR) sourced from the bacterium Algoriella xinjiangensis. acs.org Researchers have successfully utilized AxSDR for the asymmetric reduction of 2-benzoylaminomethyl-3-oxy-butyrate methyl ester (BOME) to produce the corresponding (2S,3R)-hydroxy ester, a direct precursor to the target molecule. acs.org This enzymatic method is positioned as a green alternative to traditional chemical synthesis, which often involves harsher conditions and environmental risks. acs.org The reaction catalyzed by AxSDR uses isopropanol (B130326) as a cosubstrate for cofactor regeneration, enhancing its practicality for industrial applications. acs.org

The utility of carbonyl reductases is defined by their substrate specificity and stereoselectivity. A carbonyl reductase from Sporobolomyces salmonicolor (SSCR), for instance, demonstrates broad substrate specificity, effectively reducing aliphatic and aromatic ketones, as well as α- and β-ketoesters. rsc.orgcapes.gov.br Interestingly, its stereoselectivity depends on the substrate's structure; it reduces aromatic α-ketoesters to (S)-α-hydroxy esters, while aliphatic α-ketoesters yield the (R)-enantiomers. rsc.orgcapes.gov.br This change in stereochemical outcome is attributed to different binding orientations of the substrates within the enzyme's active site, leading to hydride transfer to opposite faces of the carbonyl group. rsc.org SSCR is particularly effective for reducing ketones with sterically bulky substituents, producing alcohols with excellent optical purity. rsc.orgcapes.gov.br Similarly, different strains of the algae Chlorella show varied diastereoselectivity in the reduction of ethyl 2-methyl 3-oxobutanoate, highlighting how the choice of biocatalyst is critical for controlling the stereochemical outcome. nih.gov

| Substrate Type | Product Configuration | Key Finding |

|---|---|---|

| Aromatic α-Ketoesters | (S)-α-Hydroxy Esters | Consistent (S)-selectivity for aromatic substrates. |

| Aliphatic α-Ketoesters | (R)-α-Hydroxy Esters | Demonstrates a switch in enantiopreference for aliphatic substrates. |

| Sterically Bulky Ketones | High Optical Purity | Effectively reduces challenging substrates like 1-adamantyl methyl ketone. |

The performance of naturally occurring enzymes is often not optimal for industrial processes. Protein engineering provides powerful tools to enhance their catalytic properties. Techniques like directed evolution and rational design have been successfully applied to carbonyl reductases to improve their activity, stability, and stereoselectivity. nih.govresearchgate.net

In the case of the AxSDR from Algoriella xinjiangensis, computer-aided rational design was used to analyze the mechanisms behind its high stereoselectivity but limited activity towards the BOME substrate. acs.org This analysis led to the creation of a triple-point variant, G94T/H145Y/Y188L (Mu3), which exhibited a twofold increase in catalytic efficiency compared to the wild-type enzyme. acs.org Similarly, loop engineering of a carbonyl reductase from Exiguobacterium algae resulted in a variant with an 868-fold increase in catalytic efficiency and desirable stereoselectivity (>99% de, >99% ee) for a chiral aminohydroxy ester. researchgate.net These engineering efforts demonstrate that even enzymes with initially modest activity can be transformed into highly efficient biocatalysts. acs.orgnih.gov

| Enzyme | Key Mutations | Improvement in Catalytic Efficiency | Space-Time Yield (Whole Cells) |

|---|---|---|---|

| AxSDR-WT | None | Baseline | Not Reported |

| AxSDR-Mu3 | G94T/H145Y/Y188L | 2-fold increase | 15.1 g/L/h |

For large-scale industrial applications, the reusability and stability of enzymes are critical economic factors. Immobilization, the process of confining enzyme molecules to a solid support, is a key strategy for enhancing their sustainability. mdpi.com Common methods include physical adsorption, covalent bonding, and entrapment. mdpi.comnih.gov

The engineered AxSDR variant (Mu3) was successfully immobilized on an isopropanol-tolerant amino resin. acs.org This not only allowed for easy separation of the biocatalyst from the reaction mixture but also dramatically improved its operational stability and efficiency. The space-time yield of the immobilized enzyme (Mu3-imm) surged to 75.3 g/(L·h), and it maintained a high yield of 50.2 g/(L·h) even after 100 uses. acs.org Other studies have explored supports like silica (B1680970) and carbon felt, with cross-linking agents such as glutaraldehyde (B144438) used to create more stable preparations. nih.govnih.govresearchgate.net These techniques render the biocatalyst more robust and suitable for continuous or batch-wise industrial processes. nih.gov

| Biocatalyst Form | Space-Time Yield | Reusability |

|---|---|---|

| Free Mu3 Whole Cells | 15.1 g/(L·h) | Limited |

| Immobilized Mu3 (Mu3-imm) | 75.3 g/(L·h) | Maintained 50.2 g/(L·h) after 100 cycles |

Dynamic Kinetic Asymmetric Transformation (DYKAT) is a powerful strategy that overcomes the 50% theoretical yield limit of standard kinetic resolutions. thieme.de In a DYKAT process, a racemic starting material is continuously racemized in situ, allowing the enzyme to convert both enantiomers into a single, desired stereoisomeric product, enabling theoretical yields of up to 100%. thieme.de This is particularly relevant for substrates that have stereocenters in addition to the prochiral center being reduced. thieme.de

This approach has been successfully applied using short-chain alcohol dehydrogenases (ADHs), a class of enzymes that includes many carbonyl reductases. For the synthesis of a closely related compound, methyl-2-benzamido-methyl-3-hydroxy-butyrate, three robust ADHs from Burkholderia gladioli were shown to be highly effective in the DYKAT of the racemic keto-ester precursor. researchgate.netrsc.org These enzymes achieved both high enantioselectivity and diastereoselectivity, demonstrating the first reported use of recombinant enzymes for this specific transformation with such high stereocontrol. researchgate.net The process allows for the efficient conversion of a racemic mixture into a single diastereomer with high enantiomeric excess. researchgate.netnih.gov

Carbonyl Reductase-Mediated Asymmetric Reduction

Screening of Recombinant ADHs and Optimization of Reaction Conditions

The stereoselective reduction of a prochiral ketone precursor is a common strategy for establishing the (3R)-hydroxyl group. Alcohol dehydrogenases (ADHs) are powerful biocatalysts for this transformation. In a notable study, the synthesis of methyl (2S,3R)-2-[(benzoylamino)methyl]-3-hydroxybutanoate was achieved through the screening and engineering of a carbonyl reductase. researchgate.net

Initially, a range of carbonyl reductases were screened for the asymmetric reduction of the precursor, methyl 2-[(benzoylamino)methyl]-3-oxobutanoate. An enzyme from Scheffersomyces stipitis (SsCR) showed promise but had low activity and moderate diastereoselectivity. Through site-directed mutagenesis, focusing on the substrate-binding pocket, an engineered variant was developed with significantly improved performance. The final immobilized engineered enzyme allowed for a high space-time yield. researchgate.netfigshare.com

Optimization of the reaction conditions was critical to achieving high efficiency. The key parameters that were optimized are detailed below.

| Parameter | Optimal Condition |

| Biocatalyst | Immobilized engineered Carbonyl Reductase (Mu3-imm) |

| Substrate Concentration | 150 g/L |

| Co-solvent | 2-propanol (IPA) for cofactor regeneration |

| pH | 7.0 |

| Temperature | 35°C |

| Reaction Time | 12 hours |

| Diastereomeric Excess (d.e.) | >99% |

| Enantiomeric Excess (e.e.) | >99% |

| Isolated Yield | 95% |

This interactive table summarizes the optimized conditions for the biosynthesis of methyl (2S,3R)-2-[(benzoylamino)methyl]-3-hydroxybutanoate using an engineered carbonyl reductase. researchgate.netfigshare.com

Biotransformation with Microorganisms and Plant Cells

Whole-cell biotransformations leverage the cellular machinery of microorganisms or plant cells to perform complex chemical reactions, avoiding the need for enzyme purification and cofactor addition.

The fungus Geotrichum candidum is a well-regarded biocatalyst for the asymmetric synthesis of chiral alcohols. nih.gov Its enzymatic systems, particularly alcohol dehydrogenases, are capable of reducing a wide range of ketone substrates to their corresponding secondary alcohols with very high enantioselectivity (>99% e.e.). nih.gov This capability is directly applicable to the synthesis of the (3R)-hydroxy group in the precursor of the target molecule.

Strains of G. candidum can be used as resting or dried-cell preparations to catalyze the stereoselective reduction of a suitable keto-ester precursor. nih.gov Recent enzyme engineering efforts on ADHs from G. candidum have focused on expanding their substrate scope to include sterically demanding ketones by mutating residues in the substrate-binding pocket, further enhancing their synthetic utility. nih.gov

Information regarding the specific use of Parthenocissus tricuspidata (Boston ivy) cells for the stereoselective reduction of a precursor to this compound was not found in the available literature search. Plant cell cultures are known to perform a variety of biotransformations, including stereoselective reductions, but specific data for this transformation could not be retrieved.

Phenylalanine Aminomutase-Catalyzed Amination

Phenylalanine aminomutase (PAM) and related ammonia (B1221849) lyases are enzymes that catalyze the interconversion of α-amino acids and β-amino acids or the addition of ammonia to α,β-unsaturated carboxylic acids. nih.gov These enzymes, which typically require an aromatic substrate like cinnamic acid to produce phenylalanine derivatives, are not generally reported to act on aliphatic substrates required for the synthesis of threonine derivatives. nih.govpolimi.it The application of a phenylalanine aminomutase for the specific amination to produce this compound is a highly specialized reaction not described in the general scientific literature located.

Asymmetric Chemical Synthesis Strategies

Chemical synthesis provides robust and scalable methods for producing chiral compounds, with asymmetric hydrogenation being a premier technique.

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful tool for the stereoselective reduction of ketones and enamides. For the synthesis of this compound, this method is applied to the reduction of a protected 2-amino-3-oxobutanoate derivative. This reaction can set both the C2 and C3 stereocenters simultaneously through a dynamic kinetic resolution process.

The substrate, typically an N-acyl-2-amino-3-oxobutanoate, is hydrogenated using a chiral catalyst, most commonly a Ruthenium complex with a chiral bisphosphine ligand. These catalysts facilitate the highly diastereoselective and enantioselective reduction of the ketone functionality. researchgate.net

| Catalyst | Substrate | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Reference |

| Ru-SYNPHOS® Complex | 2-acylamino-3-oxobutyrate | High | High | researchgate.net |

| [RuI{(R)-binap}(p-cymene)]I | Methyl 2-benzamidomethyl-3-oxobutanoate | up to 98% | up to 99% | researchgate.net |

This interactive table presents examples of catalyst systems used for the asymmetric hydrogenation to produce N-acyl protected this compound.

The success of this method relies on the catalyst's ability to control the facial selectivity of hydride delivery to the ketone, leading to the desired (2S,3R) configuration with high fidelity. researchgate.net

Electrophilic Amination of β-Hydroxy Ester Enolates

Electrophilic amination involves the reaction of a nucleophilic enolate with an electrophilic nitrogen source. For the synthesis of the target compound, this would entail generating an enolate from a β-hydroxy ester and reacting it with an electrophilic aminating agent. While challenging, this approach allows for the direct formation of the C-N bond at the α-position. nih.gov The reaction can be catalyzed by metal complexes or organocatalysts to control the stereochemistry. The process typically involves the use of azodicarboxylates as the nitrogen source, which, after an initial amination step, can be converted to the primary amine. nih.gov

Nucleophilic Amination Approaches

Nucleophilic amination strategies typically involve the reaction of an amine with a carbonyl compound. One prominent method is reductive amination, where an α-keto-β-hydroxy ester is reacted with an amine (or ammonia source) in the presence of a reducing agent. A more advanced approach involves the molybdenum-catalyzed asymmetric amination of α-hydroxy esters. nih.gov In this process, the α-hydroxy ester is first oxidized in situ to the corresponding α-keto ester, which then undergoes a stereoselective reductive amination. This method provides direct access to N-protected α-amino esters from readily available α-hydroxy esters. nih.gov

Stereoselective Transformations of Related Chiral Intermediates

The synthesis of this compound can also be achieved by starting with a related chiral molecule and performing stereoselective transformations to arrive at the desired configuration.

A specific example of transforming a related chiral intermediate involves the stereochemical inversion of (2R,3S)-2-benzoyl aminomethyl-3-hydroxybutyrate ester. This diastereomer can be converted to the desired (2S,3R) configuration through an inversion of the stereocenter at the C3 position. This transformation can be accomplished under Mitsunobu reaction conditions. The (2R,3S) starting material is treated with triphenylphosphine, a carboxylic acid (like benzoic acid), and diethyl azodicarboxylate (DEAD). google.com This sequence results in an SN2 reaction at the hydroxyl-bearing carbon, inverting its stereochemistry from (S) to (R) and yielding a (2R,3R) intermediate. Subsequent hydrolysis of the ester groups and the benzoyl group on the nitrogen would lead to the desired (2S,3R)-amino acid structure. google.com

Conversion from Prochiral Ketones

The synthesis of this compound, a stereoisomer of methyl threoninate, from prochiral ketones represents a significant advancement in asymmetric synthesis. This approach typically involves the stereoselective reduction of a prochiral α-amino-β-keto ester. A notable example of this strategy is the enzymatic reduction of a protected ketone precursor, which offers high stereoselectivity and operates under environmentally benign conditions.

Recent research has demonstrated the effective use of engineered enzymes for the synthesis of related compounds, providing a clear pathway for this synthetic route. acs.org One such study focused on the asymmetric reduction of 2-benzoylaminomethyl-3-oxy-butyrate methyl ester (BOME), a prochiral ketone, to produce methyl (2S,3R)-2-[(benzoylamino)methyl]-3-hydroxybutanoate [(2S,3R)-BHME]. acs.org This transformation is a key step in the production of valuable pharmaceutical intermediates. acs.org

The process utilizes a carbonyl reductase enzyme, which facilitates the highly stereoselective transfer of a hydride to the ketone functionality of BOME. acs.org Through protein engineering, a variant of the carbonyl reductase from Algoriella xinjiangensis, designated as Mu3, was developed. This engineered enzyme exhibited a twofold increase in catalytic efficiency for the reduction of BOME. acs.org

The enzymatic reduction was optimized for key reaction parameters to maximize the yield and efficiency. The study reported that with the Mu3 variant, a substrate concentration of 300 mM BOME could be converted, achieving a notable space-time yield. acs.org To further enhance the industrial applicability and sustainability of this method, the engineered enzyme was immobilized on an isopropanol-tolerant amino resin. acs.org This immobilization not only stabilized the enzyme but also significantly increased the space-time yield and allowed for the reuse of the biocatalyst for up to 100 cycles. acs.org

The high degree of stereoselectivity in this enzymatic reduction is crucial for obtaining the desired (2S,3R) configuration of the final product. The success of this method underscores the potential of biocatalysis in the asymmetric synthesis of complex chiral molecules like this compound from prochiral ketone precursors.

Table 1: Key Parameters in the Enzymatic Reduction of BOME

| Parameter | Value | Reference |

|---|---|---|

| Substrate | 2-benzoylaminomethyl-3-oxy-butyrate methyl ester (BOME) | acs.org |

| Enzyme | Engineered Carbonyl Reductase (Mu3 variant) | acs.org |

| Substrate Concentration | 300 mM | acs.org |

| Space-Time Yield (Whole Cells) | 15.1 g/L/h | acs.org |

| Space-Time Yield (Immobilized Enzyme) | 75.3 g/(L·h) | acs.org |

| Enzyme Reusability | Maintained at 50.2 g/(L·h) after 100 uses | acs.org |

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and, crucially, the enantiomeric excess (e.e.) of chiral molecules like (2S,3R)-methyl 2-amino-3-hydroxybutanoate. The separation of its stereoisomers is a significant analytical challenge due to their identical physical properties in an achiral environment. sigmaaldrich.com

Research Findings:

Direct enantiomeric separation is typically achieved using chiral stationary phases (CSPs). Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), have proven effective for the resolution of underivatized amino acids and their derivatives. sigmaaldrich.commst.edu These columns operate in various modes, including reversed-phase, polar organic, and polar ionic, offering versatility in method development. sigmaaldrich.com The CHIROBIOTIC series of CSPs (including T, R, and TAG) are known to be useful for separating diastereomers of amino acids like threonine. sigmaaldrich.com

The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the chiral selector and the analyte enantiomers. The stability of these complexes differs, leading to different retention times. Mobile phase composition, including the type and concentration of organic modifier (e.g., methanol (B129727), ethanol), pH, and additives, plays a critical role in achieving selectivity. mst.educhromatographyonline.com Temperature is another key parameter, as it can influence the thermodynamics of the chiral recognition process and even lead to a reversal of elution order. chromatographyonline.com

Indirect methods, though less common for determining enantiomeric excess, involve derivatizing the amino acid ester with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column. mdpi.com However, this approach requires a derivatizing agent of high chiral purity and carries the risk of racemization. mdpi.com For purity analysis against non-chiral impurities, standard reversed-phase HPLC methods using C18 columns are routinely employed.

Table 1: Representative HPLC Parameters for Chiral Separation of Threonine Derivatives

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC® T, T2, R) | Enantiomeric/Diastereomeric Separation |

| Mobile Phase | Methanol/Water or Ethanol/Water mixtures with additives (e.g., acids, bases) | Optimize retention and selectivity |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry (MS) | Quantification and Identification |

| Flow Rate | 0.5 - 1.5 mL/min | Control resolution and analysis time |

| Temperature | Ambient or controlled (e.g., 5-50 °C) | Fine-tune selectivity and resolution |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework.

Research Findings:

¹H NMR spectroscopy confirms the presence of all protons and their connectivity through chemical shifts, integration, and coupling constants (J-values). For this compound, the spectrum would show distinct signals for the methyl ester protons, the Cα-proton, the Cβ-proton, and the Cγ-methyl protons. The coupling between the Cα and Cβ protons provides stereochemical information.

¹³C NMR spectroscopy reveals the number of unique carbon atoms in the molecule. Specific labeling with ¹³C at the methyl group of threonine precursors is a technique used in structural biology to study protein dynamics, highlighting the utility of NMR in complex systems. nih.gov The chemical shifts in the ¹³C spectrum are indicative of the electronic environment of each carbon atom (e.g., carbonyl, C-O, C-N, and aliphatic carbons).

Table 2: Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (Carbonyl) | - | ~172-175 |

| Cα-H | ~3.5-3.7 | ~58-60 |

| Cβ-H | ~4.0-4.2 | ~66-68 |

| Cγ-H₃ | ~1.1-1.3 | ~19-21 |

| OCH₃ (Ester) | ~3.7-3.8 | ~51-53 |

Mass Spectrometry (MS) Techniques (e.g., LC-ESI-QTOF, LC-MS, UPLC)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it becomes a powerful tool for separation and identification.

Research Findings:

Techniques such as Electrospray Ionization (ESI) are commonly used for polar molecules like amino acid esters, as they can be readily ionized in solution. The compound this compound (molar mass: 133.15 g/mol ) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 134.1 in the positive ion mode.

LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) mass spectrometry provides high-resolution mass measurements, enabling the determination of the elemental formula with high accuracy. This helps to distinguish the target compound from isomers or impurities with the same nominal mass.

LC-MS/MS (Tandem Mass Spectrometry) can be used for structural confirmation and quantification. In this technique, the parent ion (e.g., m/z 134.1) is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For instance, common fragmentation pathways would involve the loss of the methoxy (B1213986) group (-OCH₃) or the carboxyl group (-COOCH₃).

Table 3: Expected Mass Spectrometry Data for this compound

| Technique | Expected Ion (m/z) | Information Gained |

|---|---|---|

| LC-ESI-MS (Positive Mode) | 134.1 ([M+H]⁺) | Molecular Weight Confirmation |

| HRMS (e.g., ESI-QTOF) | 134.0817 ([M+H]⁺ for C₅H₁₂NO₃⁺) | Elemental Composition Confirmation |

| LC-MS/MS | Fragments from precursor m/z 134.1 | Structural Confirmation |

Other Advanced Spectroscopic Methods (e.g., FTIR, UV-Vis Spectroscopy)

While HPLC, NMR, and MS provide the core data for characterization, other spectroscopic methods offer complementary information.

Research Findings:

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would display characteristic absorption bands. A broad band in the 3400-3200 cm⁻¹ region would correspond to the O-H (hydroxyl) and N-H (amine) stretching vibrations. A strong absorption peak around 1750-1730 cm⁻¹ is indicative of the C=O stretch of the ester group. researchgate.netchemicalbook.com Vibrations corresponding to C-H, C-O, and C-N bonds would appear in the fingerprint region (below 1500 cm⁻¹). researchgate.net The IR spectra of related compounds like L-threonic acid and its metal complexes have been studied to understand coordination, showing distinct shifts in the carboxyl group's absorption upon deprotonation and coordination. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. Molecules containing chromophores (light-absorbing groups) will show absorbance at specific wavelengths. The ester carbonyl and amine functional groups in this compound are the primary chromophores. These groups typically exhibit n→π* transitions. researchgate.net The compound itself is expected to have weak absorptions in the far UV region (around 200-220 nm) and would be largely transparent in the visible range, which is typical for simple amino acid esters without extended conjugation. researchgate.net

Table 4: Expected Spectroscopic Data from FTIR and UV-Vis

| Method | Expected Observation | Interpretation |

|---|---|---|

| FTIR | ~3300 cm⁻¹ (broad) ~1740 cm⁻¹ (strong) ~1600 cm⁻¹ (weak) ~1200-1000 cm⁻¹ | O-H and N-H stretch C=O (ester) stretch N-H bend C-O and C-N stretch |

| UV-Vis | λₘₐₓ ~210 nm | n→π* transition of the ester carbonyl group |

Applications and Derivatives in Advanced Research

Chiral Building Block in Complex Organic Synthesis

The specific stereochemistry of (2S,3R)-methyl 2-amino-3-hydroxybutanoate makes it a highly sought-after starting material for the asymmetric synthesis of complex molecules. Its defined chiral centers at the C2 and C3 positions are instrumental in constructing target molecules with high stereoselectivity.

This compound serves as a key precursor in the synthesis of penem (B1263517) and carbapenem (B1253116) antibiotics, two classes of broad-spectrum β-lactam antibiotics. nih.gov The carbapenem class, in particular, is noted for its resistance to many β-lactamases, enzymes that inactivate traditional penicillin-based antibiotics. nih.gov The synthesis of these complex bicyclic ring systems often relies on the stereochemical integrity of precursors like this compound to establish the correct three-dimensional structure essential for antibacterial activity. Research has explored the use of related β-hydroxy esters in diastereoselective alkylation reactions as a pathway to key intermediates for these antibiotics. acs.org

A crucial step in the synthesis of many β-lactam antibiotics is the formation of the azetidinone ring. This compound is a vital intermediate in the production of (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone, a key intermediate for β-lactam antibiotics. acs.org The synthesis involves the transformation of the amino and hydroxy groups of the butanoate derivative into the characteristic four-membered ring of the azetidinone core. The stereochemistry of the starting material directly influences the stereochemistry of the final azetidinone product, which is critical for its subsequent conversion into clinically important antibiotics.

Beyond penems and carbapenems, this compound and its derivatives are employed in the synthesis of a broader range of β-lactam antibiotics. nih.gov The inherent chirality of the molecule is leveraged to control the stereochemical outcomes of the synthetic pathways leading to these antibacterial agents. The development of novel β-lactam structures continues to be an active area of research to combat the rise of antibiotic-resistant bacteria. nih.gov

This compound is a valuable starting material for the stereoselective synthesis of various hydroxy amino acids, including analogs of (2S,3R,4S)-4-hydroxyisoleucine. elsevierpure.comgoogle.com This unusual amino acid, found naturally in sources like fenugreek seeds, has garnered significant interest for its potential anti-diabetic properties. medchemexpress.comglpbio.comsigmaaldrich.com The ability to synthetically produce analogs of 4-hydroxyisoleucine (B15566) allows researchers to explore the structure-activity relationships and develop new therapeutic agents. medchemexpress.com The stereocontrolled construction of these amino acid analogs often starts from chiral precursors to ensure the desired stereochemistry in the final product. elsevierpure.com

| Hydroxy Amino Acid Analog | Starting Material/Precursor | Key Stereochemical Feature | Potential Application |

| (2S,3R,4S)-4-hydroxyisoleucine | This compound derivative | (2S,3R,4S) configuration | Anti-diabetic agent medchemexpress.comglpbio.comsigmaaldrich.com |

| (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | Garner's aldehyde | (2S,3R) and (2S,3S) stereocenters | Component of natural products elsevierpure.com |

| (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid | Not specified | (2S,3R) configuration | Research chemical nih.govnih.govsigmaaldrich.com |

The field of peptidomimetics seeks to create molecules that mimic the structure and function of peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.gov β-amino acids are key components in this endeavor. nih.gov this compound, as a precursor to β-amino acids, plays a role in the synthesis of peptidomimetics and β-peptides. These synthetic peptides, which incorporate β-amino acid residues, can adopt stable secondary structures and have shown promise in various therapeutic areas. nih.govescholarship.org The structural diversity offered by β-amino acids, including the potential for multiple stereoisomers, provides a vast scope for molecular design in creating novel bioactive compounds. nih.gov

Role in the Synthesis of Bioactive Molecules

The utility of this compound extends to the synthesis of a wide array of bioactive molecules. Its role as a chiral building block is fundamental to the creation of compounds with specific biological activities. The stereochemical information embedded in this molecule is transferred through synthetic steps to the final product, ensuring the correct three-dimensional arrangement required for interaction with biological targets. From potent antibiotics that combat bacterial infections to novel amino acid analogs with potential therapeutic applications in metabolic diseases, this compound serves as a cornerstone in the development of new and improved bioactive agents.

Anti-inflammatory Compounds (e.g., Inflammasome-Caspase-1 Complex Inhibitors)

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system. nih.gov Its activation by pathogens or danger signals leads to the activation of caspase-1. mdpi.com Active caspase-1 then processes pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18 into their mature, active forms, driving inflammatory responses. nih.govmdpi.com Abnormal activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, including gout, neurodegenerative disorders, and some autoimmune conditions. mdpi.com

Consequently, the identification of small molecule inhibitors that target the inflammasome, and specifically the caspase-1 enzyme, is a significant goal for developing new anti-inflammatory therapeutics. nih.gov Several compounds have been investigated for their ability to inhibit this pathway. mdpi.comnih.gov For example, the reversible caspase-1 inhibitor pralnacasan (B1678038) showed significant anti-inflammatory effects in animal models of arthritis. nih.gov While research into inflammasome inhibitors is active, there is no specific evidence in the retrieved results directly linking this compound or its simple derivatives to the inhibition of the inflammasome-caspase-1 complex. The development of novel inhibitors remains a key area of pharmacological research. nih.gov

Components of Cyclopeptides (e.g., Vancomycin (B549263), Cyclosporine)

Cyclopeptides are a class of peptides in which the amino acid chain forms a ring. Many, like the antibiotics vancomycin and the immunosuppressant cyclosporine, have potent therapeutic properties. Their unique structures are often built from both common and unusual amino acid residues.

An analysis of the structure of the glycopeptide antibiotic Vancomycin reveals a complex tricyclic structure composed of a seven-membered peptide chain. oup.comoup.com The amino acid components include N-methyl-D-leucine, m-chloro-β-hydroxy-D-tyrosine, asparagine, and substituted phenylglycine units. oup.comresearchgate.net The compound this compound is not a constituent of the vancomycin molecule. oup.comresearchgate.net

The immunosuppressive agent Cyclosporine A (CsA) is a cyclic undecapeptide produced by the fungus Tolypocladium inflatum. drugfuture.comwikipedia.org Its structure is notable for containing several N-methylated amino acids and rare amino acid residues. acs.orgresearchgate.net One of these unique components is (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt), which is a complex derivative of threonine. acs.orgresearchgate.net However, the simpler this compound is not a direct structural component of Cyclosporine A. drugfuture.comacs.org

Derivatization for Enhanced Research Utility

To be effectively used in complex syntheses, particularly in peptide chemistry, this compound often requires modification of its functional groups. These derivatizations serve to protect reactive sites, facilitate coupling reactions, and improve the compound's stability and handling.

Formation of N-Benzoyl and N-Acetyl Derivatives

Protecting the α-amino group is a critical step in many synthetic applications. The formation of N-acyl derivatives, such as N-benzoyl and N-acetyl, transforms the primary amine into a less reactive amide, preventing unwanted side reactions during subsequent chemical steps.

The N-benzoyl derivative, methyl (2S,3R)-2-(benzoylamino)-3-hydroxybutanoate, is a key intermediate in the synthesis of carbapenem and penem antibiotics. A general method for preparing N-benzoyl amino esters involves a coupling reaction between the amino acid methyl ester and a benzoic acid derivative, often using a peptide coupling reagent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC). drugfuture.com

Similarly, the N-acetyl derivative, Acetyl-L-threonine methyl ester, is a commercially available compound used in pharmaceutical and nutritional research. scbt.comchemimpex.com N-acetylation is a common biological process, and N-acetylated amino acids can be used in the synthesis of peptides and other bioactive molecules. chemimpex.comhmdb.ca These derivatives are valued for their role as building blocks that can potentially enhance the solubility and stability of therapeutic agents. chemimpex.com

| Derivative | Synthetic Application | Research Area | Source |

|---|---|---|---|

| N-Benzoyl | Intermediate for carbapenem and penem antibiotics | Antibiotic Synthesis | oup.com |

| N-Acetyl | Building block in peptide and pharmaceutical synthesis | Medicinal Chemistry, Nutritional Research | chemimpex.com |

Esterification and Amidation for Peptide Coupling

The synthesis of peptides requires the formation of amide (peptide) bonds between the carboxyl group of one amino acid and the amino group of another. To achieve this selectively, the functional groups not involved in the bond formation must be protected. The title compound, this compound, is itself the product of the esterification of L-threonine.

The esterification of an amino acid's carboxyl group, for instance by reacting L-threonine with methanol (B129727) in the presence of reagents like thionyl chloride or trimethylchlorosilane (TMSCl), yields the corresponding methyl ester. researchgate.net This protection prevents the carboxyl group from reacting while the free amino group is coupled with an N-protected amino acid. After the peptide bond (an amidation reaction) is formed, the methyl ester can be selectively removed (hydrolyzed) to reveal the free carboxyl group for further chain elongation. This makes amino acid methyl esters crucial intermediates for conventional peptide synthesis. researchgate.netorgsyn.org

Preparation of Hydrochloride Salts for Stability and Handling

Free amino acid esters can be unstable and are often purified and stored as their hydrochloride salts. researchgate.net The salt is formed by reacting the amino acid ester with hydrochloric acid. A common and convenient laboratory method involves the in situ generation of HCl by reacting trimethylchlorosilane (TMSCl) with methanol, which also serves as the esterification agent. mdpi.comsigmaaldrich.com Another established method uses thionyl chloride in methanol.

The resulting L-Threonine methyl ester hydrochloride is a stable, white, crystalline solid that is more easily handled, weighed, and stored than the free base, which may be an oil or a less stable solid. researchgate.net The hydrochloride salt is typically a white powder, soluble in water, and is often stored at low temperatures to ensure long-term stability. This form is commercially available and widely used as a starting material in organic synthesis. mdpi.com

| Property | Description | Source |

|---|---|---|

| Chemical Formula | C₅H₁₁NO₃ · HCl | |

| Molecular Weight | 169.61 g/mol | |

| Appearance | White powder | |

| Common Synthesis Reagents | Thionyl chloride/Methanol; Trimethylchlorosilane/Methanol | researchgate.net |

| Purpose | Enhanced stability and ease of handling for synthesis | researchgate.net |

Computational and Mechanistic Studies

Molecular Dynamics and Docking Simulations for Enzyme-Substrate Interactions

Molecular dynamics (MD) and docking simulations are powerful computational tools used to predict and analyze the interactions between a substrate, such as (2S,3R)-methyl 2-amino-3-hydroxybutanoate, and its biological targets, typically enzymes. These simulations provide insights into the binding affinity, orientation of the substrate in the active site, and the key amino acid residues involved in the interaction.

Docking studies on inhibitors with enzymes like pancreatic lipase (B570770) have revealed the importance of specific interactions within the enzyme's active site. The active site of pancreatic lipase, for instance, contains a catalytic triad (B1167595) of amino acids (e.g., Ser153, His264, and Asp177) that are crucial for its lipolytic activity. mdpi.com Docking simulations of potential inhibitors, such as certain peptides and natural products, have shown that the formation of hydrogen bonds with these key residues, particularly His264, enhances the binding specificity and affinity. mdpi.com The binding energy, a calculated value representing the strength of the interaction, is a key metric obtained from these simulations. Lower binding energies typically indicate a more stable and favorable interaction. mdpi.comnih.gov

For example, in a study of potential pancreatic lipase inhibitors, various natural product compounds were docked into the active site of human pancreatic lipase (PDB ID: 1LPB). The binding affinities were calculated, with some compounds showing strong interactions. nih.gov Similarly, docking studies of phytochemicals with L-threonine-3-dehydrogenase from Trypanosoma brucei have been used to identify potential inhibitors of this essential parasite enzyme. biotechrep.ir These studies highlight how computational approaches can screen for and predict the efficacy of potential enzyme inhibitors.

Table 1: Example of Molecular Docking Data for Pancreatic Lipase Inhibitors

| Compound | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|

| Luteolin | -8.56 | Ser152, His263, Asp176 |

| Orlistat (control) | -7.8 | Ser152, Phe77, His263 |

| Aurone Derivative A14 | -10.6 | Ser152, Phe77 |

This table is illustrative and compiled from data on related enzyme-inhibitor studies to demonstrate the type of information generated from molecular docking. nih.govnih.gov

Quantum Chemical Calculations for Stereoselectivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the stereochemical outcome of chemical reactions. nih.gov These calculations can model the transition states of a reaction, and the relative energies of these transition states for the formation of different stereoisomers can be used to predict which isomer will be favored. nih.gov

For instance, in the synthesis of β-hydroxy-α-amino acids, quantum mechanical calculations have been employed to predict the ratio of stereoisomeric products in proline-catalyzed aldol (B89426) reactions. nih.gov By calculating the energies of the various possible transition states, researchers can predict the diastereomeric and enantiomeric excess of the reaction products. This predictive power is invaluable for designing new synthetic routes and optimizing reaction conditions to favor the desired stereoisomer. nih.govrsc.org

The mechanism of cleavage of Evans chiral auxiliaries, which are often used in the synthesis of chiral compounds, has also been investigated using DFT computations. These studies explain the origins of regioselectivity by comparing the energy barriers for different reaction pathways, such as endocyclic versus exocyclic cleavage. researchgate.net Such computational insights allow for a more rational approach to the design and execution of stereoselective syntheses.

Reaction Mechanism Elucidation of Stereoselective Processes

Understanding the reaction mechanisms of stereoselective processes is crucial for controlling the synthesis of specific stereoisomers of compounds like this compound. Various synthetic strategies have been developed, and their mechanisms have been elucidated through a combination of experimental and computational studies.

One common approach is the use of chiral auxiliaries, such as Evans oxazolidinones. researchgate.net In these reactions, the chiral auxiliary is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction, after which it is removed. The stereoselectivity is often governed by steric hindrance, where the bulky auxiliary blocks one face of the molecule, forcing the incoming reagent to attack from the less hindered face. researchgate.net

Another powerful method is the enzymatic reduction of β-keto esters to produce chiral β-hydroxy esters. nih.govresearchgate.net Enzymes like (S)-1-phenylethanol dehydrogenase (PEDH) exhibit high enantioselectivity in the reduction of a wide range of ketones and β-keto esters. nih.govnih.gov The mechanism involves the transfer of a hydride from a cofactor (NADH) to the carbonyl group of the substrate within the chiral environment of the enzyme's active site. nih.gov The stereochemical outcome is dictated by the specific positioning of the substrate in the active site. nih.gov

Brønsted base-catalyzed direct aldol reactions of glycine (B1666218) Schiff bases represent another elegant method for synthesizing syn-β-hydroxy α-amino acids. acs.orgnih.gov In this case, a chiral Brønsted base catalyst facilitates the formation of an enolate from the glycine derivative, which then reacts with an aldehyde. The stereoselectivity is controlled by the formation of a well-defined transition state involving hydrogen bonding between the catalyst, the enolate, and the aldehyde. acs.orgnih.gov

Table 2: Examples of Stereoselective Syntheses of β-Hydroxy-α-Amino Acid Derivatives

| Reaction Type | Catalyst/Auxiliary | Substrate | Product Configuration | Yield (%) | Stereoselectivity (ee/de) |

|---|---|---|---|---|---|

| Enzymatic Reduction | Hansenula polymorpha | 2-keto-3-(N-benzoylamino)-3-phenyl propionic acid ethyl ester | (2R,3S)-N-benzoyl-3-phenyl isoserine ethyl ester | - | >99% ee |

| Brønsted Base Aldol | Ureidopeptide-based catalyst | Glycine o-nitroanilide Schiff base + Isovaleraldehyde | syn-β-hydroxy α-amino acid | 85 | 92% ee |

| Chiral Auxiliary Aldol | Evans Oxazolidinone | N-propanoyl oxazolidinone + Benzaldehyde | syn-aldol adduct | 90 | >99% de |

This table presents representative data from studies on the stereoselective synthesis of related compounds to illustrate typical yields and selectivities. acs.org

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. For derivatives of β-hydroxy-α-amino acids, SAR studies aim to understand how changes in different parts of the molecule affect its interaction with a biological target and, consequently, its therapeutic or biological effect.

For example, in the development of new anticancer agents, SAR studies on thieno[2,3-d]pyrimidine-based urea (B33335) derivatives have been conducted. nih.gov By synthesizing a series of analogues with different substituents on the aromatic rings and the urea linker, researchers can identify which structural features are critical for activity. The biological activity of these derivatives is often assessed through in vitro assays, such as measuring their ability to inhibit a specific enzyme (e.g., VEGFR-2 tyrosine kinase) or their cytotoxicity against cancer cell lines. nih.gov The results are often quantified as IC50 values, which represent the concentration of the compound required to inhibit a biological process by 50%.

In a hypothetical SAR study of this compound derivatives as enzyme inhibitors, one might systematically modify the methyl ester, the amino group, and the hydroxyl group. For instance, converting the ester to an amide or a different ester could affect the compound's solubility and ability to form hydrogen bonds. Acylating the amino group or modifying the hydroxyl group could influence the compound's binding to the enzyme's active site. The resulting data would allow for the construction of a model that correlates specific structural features with inhibitory potency, guiding the design of more effective compounds.

Table 3: Illustrative Structure-Activity Relationship Data for Enzyme Inhibitors

| Compound Derivative | Modification | Target Enzyme | IC50 (µM) |

|---|---|---|---|

| Lead Compound | - | Enzyme X | 10 |

| Derivative 1 | Methyl ester -> Ethyl ester | Enzyme X | 8.5 |

| Derivative 2 | Methyl ester -> Amide | Enzyme X | 15 |

| Derivative 3 | Amino group -> Acetylamino group | Enzyme X | 5.2 |

| Derivative 4 | Hydroxyl group -> Methoxy (B1213986) group | Enzyme X | 25 |

This table is a hypothetical representation of SAR data to illustrate how structural modifications can influence biological activity.

Future Research Directions and Challenges

Development of More Sustainable and Cost-Effective Synthesis Methods

The imperative for green chemistry is driving research towards more environmentally benign and economically viable methods for synthesizing (2S,3R)-methyl 2-amino-3-hydroxybutanoate and its derivatives. Current synthetic routes often face challenges that limit their industrial scalability and environmental sustainability. acs.org The development of effective enzymatic methods is urgently needed to comply with stringent environmental regulations. acs.org

Future research will likely focus on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency. One promising approach is the use of biocatalysis, which can lead to more sustainable production processes. For instance, the synthesis of related compounds has been achieved using immobilized engineered enzymes, which not only reduces environmental risks but also has the potential to lower production costs. acs.org The use of renewable resources and the design of catalytic systems that can be easily recovered and reused are also critical areas of investigation.

Exploration of Novel Biocatalysts and Engineered Enzymes

The use of biocatalysts, such as enzymes, offers a highly selective and efficient alternative to traditional chemical synthesis. Research into novel biocatalysts and the engineering of existing enzymes is a key area for the future production of this compound. The biosynthesis of a related compound, methyl (2S,3R)-2-[(benzoylamino)methyl]-3-hydroxybutanoate, has been successfully demonstrated using an engineered carbonyl reductase from Algoriella xinjiangensis. acs.org This study highlighted the potential of rational design to significantly improve the catalytic efficiency of enzymes. acs.org

Further exploration in this area could involve:

Mining for Novel Enzymes: Discovering new enzymes from diverse microbial sources with inherent activity towards the synthesis of threonine esters.

Protein Engineering: Utilizing techniques like directed evolution and rational design to enhance the stability, activity, and substrate specificity of known enzymes. For example, a triple-point variant (G94T/H145Y/Y188L) of a carbonyl reductase exhibited a 2-fold increase in catalytic efficiency. acs.org

Immobilization Techniques: Developing advanced immobilization methods to improve the reusability and stability of biocatalysts, making the process more economically feasible for industrial applications. acs.orgnih.gov

Identifying the rate-limiting steps in the biosynthetic pathway of L-threonine is also crucial. nih.gov Studies have shown that overexpressing key enzymes, such as LysC, can significantly increase the production yield of threonine. nih.gov This systems metabolic engineering approach could be applied to optimize the production of this compound. nih.gov

Expansion of Applications in Drug Discovery and Development

This compound and its derivatives are valuable chiral building blocks in the synthesis of various pharmaceuticals. Threonine derivatives, for example, are used in the synthesis of antibiotics like penem (B1263517) and carbapenem (B1253116). acs.org The β-hydroxy amino acid unit is a common structural feature in many bioactive natural products.

Future research is expected to expand the application of this compound in drug discovery. This includes its use as a scaffold for the development of new therapeutic agents. Threonine derivatives have been investigated for their potential as ergogenic supplements, influencing anabolic hormone secretion and providing fuel during exercise. medchemexpress.com The stereochemistry of this compound is crucial, as different stereoisomers can have vastly different biological activities. acs.org For example, the absolute configuration of the 3-hydroxy-2-methyloctanoic acid (Hmoa) unit in certain bioactive peptides was determined to be either (2R,3S) or (2S,3R), highlighting the importance of stereochemical control in synthesis.

Advanced Chiral Separation Techniques for Enantiopure Products

The production of enantiomerically pure this compound is critical for its use in pharmaceuticals and other applications. mdpi.com Therefore, the development of advanced chiral separation techniques is a significant area of research. High-performance liquid chromatography (HPLC) is a widely used method for the separation of amino acid enantiomers, often employing chiral stationary phases (CSPs). nih.govmst.edu

Future advancements in this area may include:

Novel Chiral Stationary Phases: The development of new and more efficient CSPs is a continuous effort. mdpi.comnih.gov Polysaccharide-based CSPs, such as Chiralcel OD, have shown excellent resolution for the enantiomers of α-amino acid methyl esters. nih.gov

High-Throughput Screening: The need for rapid analysis in fields like metabolomics is driving the development of faster separation methods. unife.it Techniques like supercritical fluid chromatography (SFC) and capillary electrophoresis (CE) are being explored for high-throughput chiral separations. mdpi.com

Mixed-Mode Separations: Combining different separation mechanisms, such as micellar electrokinetic chromatography (MEKC) with polyelectrolyte multilayer (PEM) coatings, can achieve baseline resolution for complex mixtures of chiral compounds. nih.gov

The table below summarizes some of the chromatographic techniques used for the separation of amino acid esters.

| Separation Technique | Chiral Selector/Stationary Phase | Mobile Phase Example | Application |

| HPLC | Polysaccharide-derived CSPs (e.g., Chiralcel OD) | 3%-10% (v/v) 2-propanol-n-hexane | Enantiomer separation of α-amino acid methyl esters. nih.gov |

| HPLC | Teicoplanin-based CSPs | Water-methanol mixtures | Separation of enantiomers of unusual amino acids. mst.edu |

| CE | Chiral selectors (e.g., crown ethers, polysaccharides) added to buffer | Not specified | Enantioseparation of amino acids and peptides. mdpi.com |

| SFC | Polysaccharide- and crown ether-based CSPs | Not specified | Chiral separation of amino acids. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis. nih.govacs.org These technologies can accelerate the design and optimization of synthetic pathways for complex molecules like this compound.

Key areas where AI and ML can be integrated include:

Retrosynthesis and Pathway Design: AI algorithms can analyze vast amounts of chemical reaction data to propose novel and efficient synthetic routes. nih.gov This can help overcome the limitations of traditional synthesis planning.

Enzyme Engineering: Machine learning models can predict the structure and function of proteins from their amino acid sequences. teselagen.commit.edu This allows for the de novo design of enzymes with desired catalytic properties, a significant advancement over traditional protein engineering methods. oxfordglobal.com

Optimization of Reaction Conditions: AI-driven platforms can automate the design of experiments, leading to the rapid optimization of reaction conditions for improved yield and selectivity. teselagen.com

The integration of these computational tools with laboratory automation has the potential to create self-driving laboratories, which can significantly accelerate the discovery and development of new synthetic methods. acs.org

Q & A

Q. What are the standard synthetic routes for (2S,3R)-methyl 2-amino-3-hydroxybutanoate, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including protection-deprotection strategies and stereoselective reactions. For example, similar compounds (e.g., methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride) are synthesized by dissolving precursors in tetrahydrofuran (THF), followed by reagent addition (e.g., trifluoroethyl triflate, diisopropylethylamine) under nitrogen at 60°C for 27 hours. Purification via C18 reverse-phase column chromatography (acetonitrile/water) ensures high yield and purity . Key optimization parameters include temperature control, solvent selection (e.g., THF for solubility), and stoichiometric ratios of reagents to minimize side reactions.

Q. What analytical methods are used to confirm the structure and stereochemistry of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For stereoisomers like (2S,3R)-configured derivatives, H-NMR signals at δ 1.17–1.27 ppm (doublets for methyl groups) and δ 3.71–4.1 ppm (quartets for hydroxyl-bearing carbons) confirm stereochemistry. LCMS and HPLC retention times further validate molecular weight and purity . Comparative analysis with literature data (e.g., InChI key: OPZWAOJFQFYYIX-ONGXEEELSA-N) ensures structural fidelity .

Q. How is purification achieved for this compound, and what solvents are optimal?

Purification often employs silica gel or reverse-phase column chromatography. For example, C18 columns with acetonitrile/water gradients resolve polar impurities, while silica gel (hexane/ethyl acetate) is used for non-polar byproducts. Post-reaction workup includes acidification (e.g., concentrated HCl) to precipitate intermediates, followed by solvent extraction (diethyl ether) .

Advanced Research Questions

Q. How do protecting group strategies influence the stereoselective synthesis of this compound?

Protecting groups like benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) are critical for amino and hydroxyl group stability during synthesis. For instance, Cbz protection in methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate prevents undesired side reactions during amide coupling. Deprotection with HCl/dioxane selectively removes Boc groups without disrupting stereochemistry . Yield improvements (>95%) are achieved by optimizing protection sequence and deprotection timing.

Q. What mechanistic insights explain contradictory NMR data in stereoisomer synthesis?

Discrepancies in H-NMR signals (e.g., δ 2.46–2.56 ppm for methine protons) between (2S,3R) and (2R,3S) isomers arise from vicinal coupling differences. For example, (2S,3R) configurations exhibit distinct splitting patterns due to J-coupling between adjacent chiral centers. Researchers must cross-validate NMR data with X-ray crystallography or computational modeling (DFT) to resolve ambiguities .

Q. How does stereochemistry affect the biological activity of this compound derivatives?

Stereochemical variations significantly alter interactions with biological targets. For example, replacing the hydroxyl group with fluorine in methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride modifies binding affinity to ATP-dependent proteases. Comparative studies using surface plasmon resonance (SPR) show that (2S,3R) isomers exhibit higher inhibitory potency (IC < 1 µM) than (2R,3S) counterparts .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis Optimization

Q. Table 2: Comparative NMR Data for Stereoisomers

| Isomer | H-NMR δ (ppm) | Characteristic Signals | Reference |

|---|---|---|---|

| (2S,3R) | 1.17–1.27 (d, 3H each) | Methine quartet at 4.05–4.1 | |

| (2R,3S) | 1.21–1.24 (d, 3H each) | Methine multiplet at 2.46–2.56 |

Key Considerations for Researchers

- Reproducibility : Document solvent purity and drying methods (e.g., molecular sieves for THF) to ensure consistent stereochemical outcomes.

- Data Validation : Use multiple analytical techniques (NMR, LCMS, X-ray) to confirm structure, especially for novel derivatives.

- Biological Assays : Prioritize enzyme kinetics studies (e.g., Clp protease inhibition) to correlate stereochemistry with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.